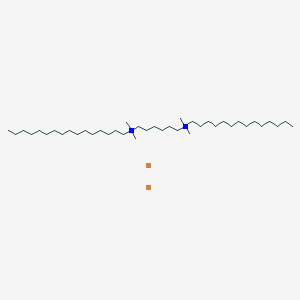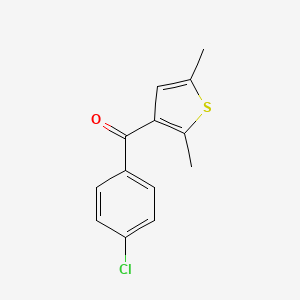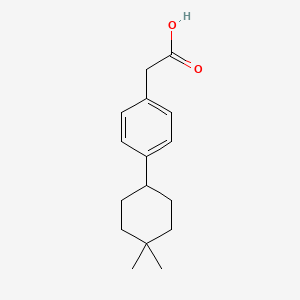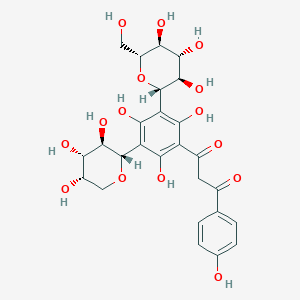
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate is a chemical compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the synthesis process. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives are effective.
Mechanism of Action
The mechanism of action of 2-((4-((5,7-Dichloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethan-1-ol sulfate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include inhibition of heme polymerase, which is crucial in the treatment of malaria, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine sulfate: A similar compound with a slightly different structure, used primarily as an antimalarial and anti-inflammatory agent.
Chloroquine diphosphate: Another related compound with similar applications in treating malaria and autoimmune diseases.
Uniqueness
Its dichloroquinoline moiety and the presence of both amino and ethyl groups make it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C18H27Cl2N3O5S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[4-[(5,7-dichloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid |
InChI |
InChI=1S/C18H25Cl2N3O.H2O4S/c1-3-23(9-10-24)8-4-5-13(2)22-16-6-7-21-17-12-14(19)11-15(20)18(16)17;1-5(2,3)4/h6-7,11-13,24H,3-5,8-10H2,1-2H3,(H,21,22);(H2,1,2,3,4) |
InChI Key |
RNRGCDFQPYOUMK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C(=CC(=CC2=NC=C1)Cl)Cl)CCO.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)












